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4-Acetyl-2-hydroxy-5-

nitrobenzonitrile

Cat. No.: B13127187

Get Quote

Executive Summary
4-Acetyl-2-hydroxy-5-nitrobenzonitrile (Formula: C₉H₆N₂O₄) is a highly functionalized

aromatic intermediate characterized by strong electron-withdrawing groups (-NO₂, -CN, -

COCH₃) and an ionizable hydroxyl moiety.[1][2][3][4][5] Its solubility behavior is governed by

the competition between the hydrophobic aromatic core and specific solute-solvent interactions

(hydrogen bonding, dipole-dipole).

This guide provides the Standard Operating Procedure (SOP) for determining its solubility,

modeling the thermodynamic parameters, and applying this data to design efficient

crystallization processes.

Part 1: Physicochemical Context & Solubility
Prediction[1]
Structural Analysis
The solubility profile is dictated by the molecule's functional landscape:
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Acidic Phenolic -OH (C2): Acts as a Hydrogen Bond Donor (HBD). The ortho positioning

relative to the nitrile group may facilitate intramolecular hydrogen bonding, potentially

reducing solubility in polar protic solvents compared to para isomers.

Nitro (C5) & Nitrile (C1): Strong Hydrogen Bond Acceptors (HBA) and high dipole

generators. These favor solubility in polar aprotic solvents (DMSO, DMF).

Acetyl (C4): Adds steric bulk and moderate polarity.

Predicted Solubility Matrix
Based on Hansen Solubility Parameters (HSP) of structural analogs (e.g., 2-hydroxy-5-

nitrobenzonitrile [CAS: 39835-09-1]), the expected solubility hierarchy is:
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Solvent Class
Representative
Solvents

Predicted Solubility
Mechanistic
Rationale

Polar Aprotic DMSO, DMF, NMP Very High

Strong dipole-dipole

interactions; disruption

of crystal lattice.[1]

Ketones/Esters
Acetone, Ethyl

Acetate
High

H-bond acceptance

from phenolic -OH.[1]

Alcohols
Methanol, Ethanol,

IPA
Moderate

Amphiprotic nature;

solubility decreases

as alkyl chain length

increases.[1]

Aromatics Toluene, Xylene Low

Lack of H-bonding

capability; useful as

anti-solvents.[1]

Alkanes Hexane, Heptane Insoluble Polarity mismatch.[1]

Aqueous Water (pH < pKa) Very Low
Hydrophobic aromatic

ring dominates.

Aqueous Base
NaOH (aq),

Carbonates
High

Deprotonation of

phenol forms the

soluble phenolate salt.

Part 2: Experimental Protocol (Self-Validating
System)
To generate authoritative data, researchers must utilize the Isothermal Saturation Method

coupled with quantitative analysis (HPLC or Gravimetric).

Workflow Diagram
The following Graphviz diagram outlines the critical path for solubility determination, ensuring

thermodynamic equilibrium is reached.
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Caption: Workflow for isothermal solubility determination. Critical control points include

temperature stability (±0.1 K) and filtration temperature maintenance to prevent premature

precipitation.

Detailed Methodology
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Preparation: Add excess 4-Acetyl-2-hydroxy-5-nitrobenzonitrile solid to 10 mL of the

target solvent in a jacketed glass vessel.

Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours. Note: Kinetic

studies should confirm the time to reach equilibrium.

Sampling: Stop agitation and allow settling for 1 hour. Withdraw supernatant using a pre-

heated syringe and filter (0.22 or 0.45 µm PTFE) to remove suspended solids.

Quantification (Gravimetric):

Weigh a clean, dry weighing dish (

).

Add filtered supernatant (

).

Evaporate solvent under vacuum/heat until constant mass (

).

Calculate mass fraction (

) and mole fraction (

).

Part 3: Thermodynamic Modeling
To translate raw data into process insights, experimental values must be correlated using

thermodynamic models. This allows for interpolation and calculation of dissolution enthalpy (

).

Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility (
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) with temperature (

).

x: Mole fraction solubility.[1][5]

T: Absolute temperature (K).[3][5][6]

A, B, C: Empirical model parameters derived via regression analysis.

van't Hoff Analysis
Used to determine the thermodynamic driving forces.

[1]

Interpretation: A linear plot of

vs.

indicates ideal solution behavior. Deviations suggest specific solvation effects or heat
capacity changes (

).

Significance:

Positive

(Endothermic): Solubility increases with temperature (typical for this class of compounds).

Positive

: Disorder increases upon dissolution.

Part 4: Process Application (Crystallization)
The solubility data directly informs the purification strategy. For 4-Acetyl-2-hydroxy-5-
nitrobenzonitrile, a Cooling Crystallization or Anti-Solvent Crystallization is recommended

based on its high polarity.[1]
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Caption: Cooling crystallization workflow. Ethanol is often the preferred solvent due to the steep

solubility curve of nitro-substituted phenols, maximizing yield.[1]

Solvent Selection Guide
Recrystallization Solvent:Ethanol/Water (90:10) or Ethyl Acetate.[1] These solvents typically

show a steep solubility curve (high solubility at boiling, low at ambient), providing high

recovery yields.[1]

Reaction Solvent:Acetonitrile or DMF.[1] These provide high solubility for reactants,

facilitating homogeneous kinetics.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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